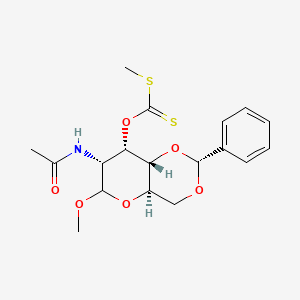
Methyl 2-(Acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-alpha-D-glucopyranoside 3-(S-Methyl Carbonodithioate)
説明
Methyl 2-(Acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-alpha-D-glucopyranoside 3-(S-Methyl Carbonodithioate) is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structural features, which include an acetylamino group, a phenylmethylene group, and a carbonodithioate group
特性
分子式 |
C18H23NO6S2 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
O-[(2R,4aR,7R,8S,8aS)-7-acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] methylsulfanylmethanethioate |
InChI |
InChI=1S/C18H23NO6S2/c1-10(20)19-13-15(25-18(26)27-3)14-12(23-17(13)21-2)9-22-16(24-14)11-7-5-4-6-8-11/h4-8,12-17H,9H2,1-3H3,(H,19,20)/t12-,13-,14-,15+,16-,17?/m1/s1 |
InChIキー |
ARBSEIVQJXIUNT-DAUWQXBBSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@@H]([C@H]2[C@@H](CO[C@H](O2)C3=CC=CC=C3)OC1OC)OC(=S)SC |
正規SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC)OC(=S)SC |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-alpha-D-glucopyranoside 3-(S-Methyl Carbonodithioate) typically involves multiple steps. The starting material is often a glucopyranoside derivative, which undergoes acetylation to introduce the acetylamino group. The phenylmethylene group is then introduced through a benzylation reaction. Finally, the carbonodithioate group is added via a reaction with carbon disulfide and methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 2-(Acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-alpha-D-glucopyranoside 3-(S-Methyl Carbonodithioate) undergoes various chemical reactions, including:
Oxidation: The acetylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonodithioate group can be reduced to form thiol derivatives.
Substitution: The phenylmethylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted phenylmethylene derivatives.
科学的研究の応用
Methyl 2-(Acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-alpha-D-glucopyranoside 3-(S-Methyl Carbonodithioate) has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of Methyl 2-(Acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-alpha-D-glucopyranoside 3-(S-Methyl Carbonodithioate) involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the phenylmethylene group can participate in hydrophobic interactions. The carbonodithioate group can undergo redox reactions, influencing cellular redox balance and signaling pathways.
類似化合物との比較
Similar Compounds
Methyl 4-(Acetylamino)-2-hydroxybenzoate: Similar in having an acetylamino group but differs in the rest of the structure.
Methyl 2-(Acetylamino)-2-deoxy-alpha-D-glucopyranoside: Lacks the phenylmethylene and carbonodithioate groups.
Uniqueness
Methyl 2-(Acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-alpha-D-glucopyranoside 3-(S-Methyl Carbonodithioate) is unique due to the presence of all three functional groups, which confer distinct chemical reactivity and potential applications. The combination of these groups makes it a versatile compound in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


